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molecular formula C12H9N3O B8351707 3-(3-Methylquinoxalin-2-yl)-3-oxopropanenitrile

3-(3-Methylquinoxalin-2-yl)-3-oxopropanenitrile

Cat. No. B8351707
M. Wt: 211.22 g/mol
InChI Key: JEZXVCJHHSYVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969376B2

Procedure details

To a suspension of potassium tert-butoxide (72.7 g, 647 mmol) in toluene (810 mL) was added a solution of ethyl 3-methylquinoxaline-2-carboxylate (70.0 g, 324 mmol) and acetonitrile (38.3 mL, 809 mmol) in toluene (270 mL) dropwise over 50 min at 5° C. After being stirred for 5 min at 0° C., water (585 mL) was added. The organic layer was extracted with water (100 mL) and the aqueous layer was combined and acidified to pH 3-4 with 10% aqueous hydrochloric acid. The resulting precipitate was collected and dissolved to tetrahydrofuran. And then the organic layer was dried over sodium sulfate, filtrated and concentrated in vacuo. The crude solid was purified by silica gel column chromatography (silica gel 2.2 kg, chloroform to chloroform:ethyl acetate=19:1) to give 3-(3-methylquinoxalin-2-yl)-3-oxopropanenitrile. MS (APCI): m/z 212 (M+H).
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
38.3 mL
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two
Name
Quantity
585 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8]1[C:9]([C:18]([O:20]CC)=O)=[N:10][C:11]2[C:16]([N:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2.[C:23](#[N:25])[CH3:24].O>C1(C)C=CC=CC=1>[CH3:7][C:8]1[C:9]([C:18](=[O:20])[CH2:24][C:23]#[N:25])=[N:10][C:11]2[C:16]([N:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2 |f:0.1|

Inputs

Step One
Name
Quantity
72.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
810 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
CC=1C(=NC2=CC=CC=C2N1)C(=O)OCC
Name
Quantity
38.3 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
585 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred for 5 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved to tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
And then the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by silica gel column chromatography (silica gel 2.2 kg, chloroform to chloroform:ethyl acetate=19:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C(=NC2=CC=CC=C2N1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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